molecular formula C9H11BrN2 B11884354 6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine

6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11884354
M. Wt: 227.10 g/mol
InChI Key: ATLBJDKNFBCSSX-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine is a chemical compound with the molecular formula C9H11BrN2. . This compound features a bromine atom at the 6th position and an amine group at the 4th position of the tetrahydroquinoline ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and complex organic molecules with potential biological activities.

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,2,3,4-tetrahydroquinolin-4-amine is unique due to the presence of both the bromine atom and the amine group, which contribute to its distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,12H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLBJDKNFBCSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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